Barium bromide, with the chemical formula BaBr₂, is an inorganic compound composed of barium and bromine. It appears as a white crystalline solid and is known for its deliquescent nature, meaning it can absorb moisture from the air to form a hydrated salt. Barium bromide exists primarily in two forms: the anhydrous form and the dihydrate form (BaBr₂·2H₂O). The compound is classified as a salt and is moderately soluble in water, exhibiting high melting (857 °C) and boiling points (1835 °C) due to its ionic structure .
Barium bromide exhibits toxicity, particularly in its soluble forms. Exposure can lead to symptoms such as gastrointestinal distress, respiratory issues, and cardiovascular effects. The compound can disrupt cellular functions and is classified as hazardous. Its biological activity is primarily linked to its ionic nature and potential to interfere with physiological processes .
Barium bromide can be synthesized through several methods:
Barium bromide has several applications across different fields:
Studies on barium bromide interactions focus on its reactivity with various ions and compounds. Its ability to precipitate with sulfate, oxalate, and phosphate ions makes it useful in analytical chemistry for detecting these ions in solution. Additionally, research into its toxicological effects has highlighted the risks associated with exposure, particularly regarding respiratory and cardiovascular systems .
Barium bromide shares similarities with other barium salts but exhibits unique properties due to its specific ionic structure. Here are some comparable compounds:
Compound Name | Chemical Formula | Solubility | Toxicity Level |
---|---|---|---|
Barium Chloride | BaCl₂ | Soluble in water | Moderate |
Barium Sulfate | BaSO₄ | Insoluble in water | Low (non-toxic) |
Barium Acetate | Ba(C₂H₃O₂)₂ | Soluble in water | Moderate |
Barium Carbonate | BaCO₃ | Insoluble in water | Low (non-toxic) |
Uniqueness of Barium Bromide:
Barium bromide's solubility and ability to form precipitates with specific ions distinguish it from other barium compounds. Its applications in photography and chemical synthesis further highlight its specialized role within this group of compounds .
Barium bromide’s discovery is intertwined with advancements in bromine chemistry and metallurgy. While bromine itself was identified in 1826 by Antoine-Jérôme Balard, barium’s isolation by Sir Humphry Davy in 1808 via electrolysis of molten barium salts laid the groundwork for later barium compounds. Early methods for synthesizing BaBr₂ involved treating barium sulfide (BaS) or barium carbonate (BaCO₃) with hydrobromic acid (HBr):
$$
\text{BaS + 2 HBr → BaBr₂ + H₂S}
$$
$$
\text{BaCO₃ + 2 HBr → BaBr₂ + CO₂ + H₂O}
$$
These reactions yielded hydrated forms of barium bromide, which were subsequently dehydrated at 120°C to produce the anhydrous compound.
A pivotal application emerged in the early 20th century when Marie Curie employed barium bromide in fractional crystallization to isolate radium from uranium ore. Due to the similar chemical behavior of radium and barium, Curie exploited the preferential precipitation of radium bromide in BaBr₂ solutions, achieving a higher radium-to-barium ratio in the precipitate. This method revolutionized radiochemistry and underscored barium bromide’s utility in separation processes.
The compound’s crystal structure, determined through X-ray diffraction, revealed a unique coordination environment. Barium ions (Ba²⁺) exhibit a coordination number of 9, while bromine ions (Br⁻) adopt either tetrahedral (coordination number 4) or trigonal pyramidal (coordination number 3) geometries. This structural complexity has been a focus of crystallographic research, as illustrated in Table 1.
Table 1: Coordination Geometry of Barium Bromide
Ion | Coordination Number | Geometry |
---|---|---|
Ba²⁺ | 9 | Distorted tricapped trigonal prism |
Br⁻ (tetrahedral) | 4 | Distorted tetrahedral |
Br⁻ (trigonal) | 3 | Trigonal pyramidal |
Barium bromide serves as a precursor in organic and inorganic synthesis. Its Lewis acid properties facilitate electrophilic aromatic substitution and halogenation reactions, making it valuable in producing brominated organic compounds. For example, it catalyzes the synthesis of specialty chemicals such as pharmaceuticals and agrochemicals. Additionally, BaBr₂ is instrumental in preparing other barium salts, including barium sulfate (BaSO₄) and barium phosphate (Ba₃(PO₄)₂), through precipitation reactions:
$$
\text{BaBr₂ + SO₄²⁻ → BaSO₄↓ + 2 Br⁻}
$$
Historically, barium bromide was integral to photographic development processes. It acted as a sensitizer in emulsion coatings for photographic plates, enhancing light sensitivity. Although digital technologies have reduced its role, BaBr₂ remains a subject of study in photochemical applications.
The compound’s legacy in radium purification persists in nuclear research. Modern techniques inspired by Curie’s work utilize barium bromide for isolating radioactive isotopes, leveraging its selective precipitation properties. For instance, Herman Fleck’s 1926 patent detailed a method using oxalic acid and sulfuric acid to concentrate radium-barium sulfates, iteratively increasing radium content.
Recent trends highlight barium bromide’s potential in pharmaceuticals and materials science. It is explored as a stabilizer in diagnostic imaging agents, particularly barium sulfate suspensions for gastrointestinal radiography. Furthermore, its hygroscopic nature is exploited in humidity-sensitive materials and electrochemical sensors.
Table 2: Key Physical Properties of Barium Bromide
Property | Value |
---|---|
Molecular Weight | 297.14 g/mol |
Melting Point | 857°C |
Boiling Point | 1,835°C |
Density (Anhydrous) | 4.78 g/cm³ |
Solubility in Water | 92.2 g/100 mL (0°C) |
Crystal System | Orthorhombic |
Academic studies focus on BaBr₂’s electronic structure and reactivity. Computational models analyze its ionic interactions and lattice energy, providing insights into its stability and dissolution behavior. Experimental work explores doped barium bromide crystals for optoelectronic devices, capitalizing on their luminescent properties.
Barium bromide crystallizes in the lead chloride cotunnite motif, forming white orthorhombic crystals that are deliquescent in nature [1]. The compound adopts the orthorhombic Pnma space group, which is characteristic of the cotunnite structure type [4]. This crystallographic arrangement represents the most thermodynamically stable form of barium bromide under ambient conditions [1] [4].
The orthorhombic unit cell of barium bromide contains four formula units, comprising four barium atoms and eight bromide atoms [13]. Detailed crystallographic measurements reveal specific lattice parameters for the orthorhombic structure. According to density functional theory calculations, the optimized unit cell dimensions are a = 8.10 Å, b = 4.84 Å, and c = 9.69 Å [13]. Experimental measurements reported slightly larger values with a = 8.28 Å, b = 4.96 Å, and c = 9.92 Å [13].
Crystallographic Parameter | Calculated Value | Experimental Value |
---|---|---|
a-axis (Å) | 8.10 | 8.28 |
b-axis (Å) | 4.84 | 4.96 |
c-axis (Å) | 9.69 | 9.92 |
Space Group | Pnma | Pnma |
Formula Units per Cell | 4 | 4 |
The structural arrangement follows the cotunnite prototype, where the three-dimensional framework is constructed through specific coordination polyhedra [4]. In the orthorhombic unit cell, two barium atoms and two inequivalent halide atoms occupy Wyckoff 4c positions respectively [13]. The atomic positions within the unit cell are characterized by fractional coordinates: barium atoms at xBa = 0.249 and zBa = 0.119, while the two inequivalent bromide positions are located at xha,1 = 0.140, zha,1 = 0.428 and xha,2 = 0.026, zha,2 = 0.831 [13].
The cotunnite structure exhibits remarkable stability across the barium halide series [10]. This structural motif is shared among barium chloride, barium bromide, and barium iodide, demonstrating the consistent coordination preferences of barium cations with halide anions [13]. The orthorhombic symmetry arises from the specific arrangement of coordination polyhedra that optimize electrostatic interactions while maintaining structural integrity [4].
The coordination environment in barium bromide reveals a complex three-dimensional network of ionic interactions [1] [4]. Each barium cation (Ba²⁺) is coordinated by nine bromide anions in a characteristic coordination geometry [1] [4]. This nine-fold coordination represents a distorted tricapped trigonal prismatic arrangement, which can be described as a (7+2) coordination sphere [1].
The barium-bromide bond distances exhibit a range of values reflecting the distorted coordination geometry [4]. Materials Project data indicates that Ba²⁺ bonds to nine Br⁻ atoms with bond distances ranging from 3.28 to 3.90 Å [4]. More specific measurements reveal primary Ba-Br distances of 3.41 Å, with additional contacts at 3.49-3.52 Å [2].
Ion | Coordination Number | Coordination Geometry | Bond Distances (Å) |
---|---|---|---|
Ba²⁺ | 9 | Distorted tricapped trigonal prismatic | 3.28-3.90 |
Br⁻ (tetrahedral) | 4 | Distorted tetrahedral | - |
Br⁻ (trigonal) | 3 | Trigonal pyramidal | - |
The bromide anions exhibit two distinct coordination environments within the crystal structure [1] [4]. The first type of bromide site involves bonding to four equivalent barium atoms, forming a mixture of edge and corner-sharing BrBa4 tetrahedra [4]. The second bromide site demonstrates three-coordinate geometry, bonding to five equivalent barium atoms in an extended coordination sphere [4].
The coordination polyhedra arrangement creates a three-dimensional network where barium ions are surrounded by bromide ions in a systematic pattern [1]. Each barium ion has nine halide ion neighbors distributed across three parallel planes: three bromide ions lying in the same plane, three in a plane behind, and three in a plane in front [13]. This arrangement optimizes the electrostatic interactions while maintaining the overall structural stability of the crystal lattice [4].
The distorted coordination geometry arises from the size difference between barium and bromide ions and the requirements for efficient packing in the three-dimensional structure [1] [4]. The tricapped trigonal prismatic coordination of barium represents an intermediate coordination number that balances ionic radii considerations with lattice energy optimization [4].
Barium bromide undergoes significant structural transformations when subjected to high pressure conditions [10]. High-pressure diffraction studies have revealed that cotunnite-structure compounds, including barium bromide, transform to a common monoclinic structure between 5 and 15 GPa at room temperature [10].
The high-pressure phase transition involves a transformation from the ambient pressure orthorhombic Pnma structure to a monoclinic P2₁/a structure [10]. This monoclinic phase can be described as a distortion of the low-pressure cotunnite cell, which becomes doubled along the a-axis and slightly distorted with γ = 87-89° [10]. The coordination number increases from 9 to 10 during this transition, reflecting the enhanced packing efficiency under elevated pressure conditions [10].
Pressure Range (GPa) | Crystal System | Space Group | Coordination Number |
---|---|---|---|
0-5 | Orthorhombic | Pnma | 9 |
5-15 | Monoclinic | P2₁/a | 10 |
>15 | Various | Multiple | >10 |
The monoclinic high-pressure structure represents a distortion of the Co₂Si type structure found in intermetallic AB₂ compounds with the same coordination number [10]. This structural relationship demonstrates the systematic nature of pressure-induced phase transitions in barium halides [10]. The transformation mechanism involves cooperative atomic displacements that accommodate the reduced volume while maintaining chemical bonding requirements [10].
Recent theoretical studies on related lead halide compounds suggest that barium bromide may undergo additional phase transitions at higher pressures [11]. These investigations predict potential transitions to structures with even higher coordination numbers, following patterns observed in other AX₂ compounds under extreme pressure conditions [11] [19].
The pressure-induced structural changes in barium bromide follow general trends observed across the barium halide series [10]. The systematic nature of these transformations reflects the fundamental principles governing ionic crystal behavior under compression, where coordination number increases and structural distortions minimize the total volume while maintaining electrostatic stability [10].
The vibrational properties of barium bromide have been extensively characterized through Raman spectroscopy studies [13] [16]. The orthorhombic Pnma structure of barium bromide exhibits 18 Raman-active modes, distributed as 6Ag + 3B1g + 6B2g + 3B3g according to group theory analysis [13] [16]. These vibrational modes provide crucial information about the structural dynamics and bonding characteristics of the crystal lattice [13].
Comprehensive theoretical calculations using density functional theory have predicted the complete vibrational spectrum of barium bromide [13] [16]. The calculated Raman-active phonon frequencies for orthorhombic barium bromide span from 44 to 137 cm⁻¹, covering the low-frequency region characteristic of heavy atom lattice vibrations [13].
Symmetry Mode | Frequency Range (cm⁻¹) | Number of Modes |
---|---|---|
Ag | 44-137 | 6 |
B1g | 49-133 | 3 |
B2g | 69-118 | 6 |
B3g | 45-133 | 3 |
The Ag symmetry modes dominate the Raman spectrum with six distinct peaks clearly observable in both theoretical predictions and experimental measurements [13] [16]. These fully symmetric modes are characterized by their strong Raman intensity and appear at frequencies of 44, 62, 86, 92, 116, and 137 cm⁻¹ according to theoretical calculations [13]. Experimental studies on bulk crystals have confirmed these predictions with slight variations: 47, 62, 85, 85, 125, and 134 cm⁻¹ [13].
The B3g modes contribute significantly to the observed Raman intensity, particularly the mode appearing between the fifth and sixth Ag modes [13] [16]. This B3g mode demonstrates strong Raman scattering and can be readily identified in experimental spectra despite broader linewidths typically observed in measured data [13].
Vibrational mode assignments have been correlated with specific atomic motions within the crystal structure [13] [16]. The low-frequency modes primarily involve translational motions of the heavy barium atoms, while higher-frequency modes correspond to more localized vibrations involving the bromide sublattice [13]. The frequency distribution follows the expected pattern based on the reduced mass considerations for barium-bromide systems [13].
Calculated Frequencies (cm⁻¹) | Experimental Frequencies (cm⁻¹) | Mode Assignment |
---|---|---|
44 | 47 | Ag(1) |
62 | 62 | Ag(2) |
86 | 85 | Ag(3) |
92 | 85 | Ag(4) |
116 | 125 | Ag(5) |
137 | 134 | Ag(6) |
The theoretical predictions demonstrate excellent agreement with experimental measurements, validating the computational approach for understanding vibrational properties of barium halides [13] [16]. Systematic studies comparing barium chloride, barium bromide, and barium iodide reveal that vibrational frequencies scale inversely with the square root of the reduced mass, following fundamental principles of lattice dynamics [13].
Irritant